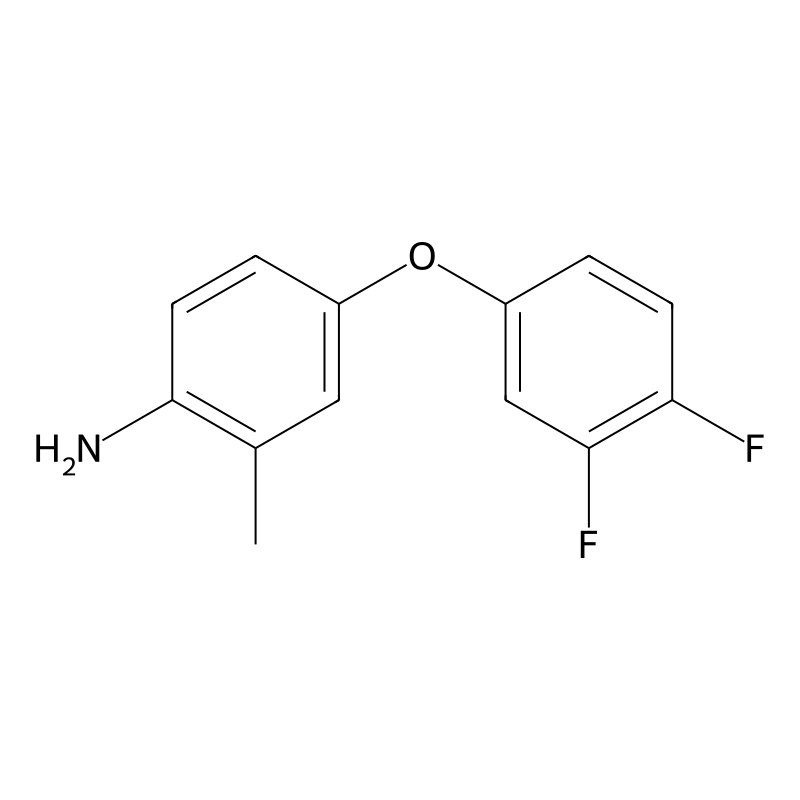

4-(3,4-Difluorophenoxy)-2-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Herbicide Development

Specific Scientific Field: Agricultural Chemistry

Comprehensive and Detailed Summary of the Application: Compounds similar to “4-(3,4-Difluorophenoxy)-2-methylaniline”, such as 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines, have been studied for their potential as herbicides . These compounds were designed based on the structure of a previous lead compound through an in silico structure-guided optimization approach .

Detailed Description of the Methods of Application or Experimental Procedures: The compounds were tested for their herbicidal activity at a rate of 750 g ai/ha by both pre- and post-emergence applications . The herbicidal activity was compared to that of diflufenican, a commonly used herbicide .

Thorough Summary of the Results or Outcomes Obtained: Some of these new compounds showed good herbicidal activity. Especially compound 2a, which displayed a comparable pre-emergence herbicidal activity to diflufenican at 300–750 g ai/ha, and a higher post-emergence herbicidal activity than diflufenican at the rates of 300–750 g ai/ha . Additionally, 2a was safe to wheat by both pre- and post-emergence applications at 300 g ai/ha, showing the compound’s potential for weed control in wheat fields .

4-(3,4-Difluorophenoxy)-2-methylaniline is an organic compound characterized by its unique structure, which includes a difluorophenoxy group attached to a methylaniline moiety. Its molecular formula is and it has a molecular weight of approximately 235.24 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

Currently, there is no scientific research available describing a specific mechanism of action for 4-(3,4-Difluorophenoxy)-2-methylaniline.

Due to the lack of specific information on 4-(3,4-Difluorophenoxy)-2-methylaniline, it is advisable to handle it with caution, assuming it might possess similar hazards to other aromatic amines. These can include:

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

- Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in various amine derivatives.

- Substitution: The difluorophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of different functional groups.

- Coupling Reactions: This compound can engage in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds or more complex structures .

Research indicates that 4-(3,4-Difluorophenoxy)-2-methylaniline exhibits potential biological activities. It is being studied for its possible antimicrobial and anticancer properties. The specific mechanisms of action may involve interactions with cellular targets such as enzymes or receptors, which could lead to modulation of biochemical pathways relevant to disease processes .

The synthesis of 4-(3,4-Difluorophenoxy)-2-methylaniline typically involves the reaction of 2,4-difluorophenol with 2-methylaniline. This reaction is generally conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate nucleophilic substitution, resulting in the formation of the desired product. For industrial applications, these methods may be optimized for higher yields and purity using continuous flow reactors and efficient catalysts.

4-(3,4-Difluorophenoxy)-2-methylaniline has various applications across multiple domains:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Materials Science: The compound is utilized in developing advanced materials such as polymers and coatings with specific properties.

- Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.

- Industrial

The interaction studies for 4-(3,4-Difluorophenoxy)-2-methylaniline focus on its biochemical roles. In medicinal research, it may act as an inhibitor or modulator of specific enzymes or receptors. Understanding its interactions at the molecular level is crucial for elucidating its potential therapeutic effects and optimizing its applications in drug development .

Several compounds share structural similarities with 4-(3,4-Difluorophenoxy)-2-methylaniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Difluoroaniline | Lacks phenoxy and methyl groups | Simpler structure with similar chemical properties |

| 4-(2,4-Difluorophenoxy)-3-methylaniline | Different substitution pattern on the aniline ring | Distinct chemical behavior due to substitution |

| 4-(3-Fluorophenoxy)-2-methylaniline | Contains a fluorine atom instead of difluoro group | Variation in reactivity and properties |

| 2-(2,4-Difluorophenoxy)-4-methylaniline | Similar phenoxy structure but different positioning | Altered reactivity profiles due to structural changes |

The uniqueness of 4-(3,4-Difluorophenoxy)-2-methylaniline lies in its specific substitution pattern that imparts distinct chemical and physical properties compared to these similar compounds. This uniqueness makes it valuable for specialized applications where other analogs may not be suitable .